molecular formula C13H16NO4- B12556453 (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate CAS No. 184094-83-5

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate

Cat. No.: B12556453
CAS No.: 184094-83-5
M. Wt: 250.27 g/mol
InChI Key: JWQSCGOUBCFWMT-NSHDSACASA-M
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Description

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a phenylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoic acid with an appropriate alcohol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

184094-83-5

Molecular Formula

C13H16NO4-

Molecular Weight

250.27 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate

InChI

InChI=1S/C13H17NO4/c14-11(13(16)17)9-12(15)18-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/p-1/t11-/m0/s1

InChI Key

JWQSCGOUBCFWMT-NSHDSACASA-M

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)C[C@@H](C(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CC(C(=O)[O-])N

Origin of Product

United States

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